molecular formula C17H15NO3S B2391124 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid CAS No. 298216-87-2

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid

Cat. No.: B2391124
CAS No.: 298216-87-2
M. Wt: 313.37
InChI Key: NOJPLFKBINIONR-UHFFFAOYSA-N
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Description

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid is a compound that belongs to the thiazolidine family, which is known for its diverse biological activities. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its anti-inflammatory and neuroprotective activities are being explored for therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits antimicrobial and antitumor activities.

    Thiazolidin-4-one: Used in the synthesis of various bioactive compounds.

Uniqueness: 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid is unique due to its specific structure, which combines the thiazolidine ring with a benzyl group and a benzoic acid moiety. This unique combination enhances its pharmacological properties and makes it a valuable compound for research and development .

Biological Activity

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological significance.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC17H15NO3S
Molecular Weight313.37 g/mol
CAS Number298216-87-2
InChIInChI=1S/C17H15NO3S/c19...
InChIKeyNOJPLFKBINIONR-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazolidinone precursors with benzoyl chloride under controlled conditions. The resulting compound is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, showcasing efficacy superior to traditional antibiotics such as ampicillin.

Antibacterial Efficacy:
In a comparative study, the compound showed better antibacterial potency against Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard reference drugs.

Antifungal Activity:
The compound also demonstrated notable antifungal activity against species like Candida albicans and Aspergillus niger. The results indicated a higher degree of antifungal potency compared to reference antifungal agents like fluconazole.

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation. It was observed to decrease leukocyte recruitment during acute inflammatory responses in mouse models. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial effects of this compound against resistant bacterial strains.
    • Methodology : The compound was tested using serial dilution techniques against MRSA and other resistant strains.
    • Results : The compound exhibited MIC values significantly lower than those of conventional treatments, indicating its potential as a new antimicrobial agent.
  • Study on Anti-inflammatory Properties :
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation.
    • Results : A marked reduction in inflammatory markers was observed, suggesting its utility in managing inflammatory conditions.

Properties

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c19-15-11-22-16(13-6-8-14(9-7-13)17(20)21)18(15)10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJPLFKBINIONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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